molecular formula C29H52 B3280234 Alpha,beta,beta 20r 24r-ethylcholestane CAS No. 71117-92-5

Alpha,beta,beta 20r 24r-ethylcholestane

Cat. No.: B3280234
CAS No.: 71117-92-5
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-PJTCVQKCSA-N
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Description

Alpha,beta,beta 20r 24r-ethylcholestane is a chemical compound with the molecular formula C29H52 and a molecular weight of 400.72. It is also known as Stigmastane, (5.alpha.,14.beta.,17.alpha.,20S,24.xi.) . This compound is a derivative of cholestane, a saturated steroid hydrocarbon, and is characterized by the presence of ethyl groups at the 20 and 24 positions.

Preparation Methods

The preparation of Alpha,beta,beta 20r 24r-ethylcholestane involves several synthetic routes and reaction conditions. One common method is the hydrogenation of stigmasterol, a naturally occurring sterol found in plant oils. The hydrogenation process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may also involve the extraction and purification of this compound from natural sources, followed by chemical modification to achieve the desired structure .

Chemical Reactions Analysis

Alpha,beta,beta 20r 24r-ethylcholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction reactions may yield saturated hydrocarbons .

Scientific Research Applications

Alpha,beta,beta 20r 24r-ethylcholestane has several scientific research applications across various fields. In chemistry, it is used as a reference compound for the study of steroidal structures and their chemical properties. In biology, it is utilized in the investigation of sterol metabolism and its role in cellular processes. In medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders. Additionally, it has industrial applications in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of Alpha,beta,beta 20r 24r-ethylcholestane involves its interaction with specific molecular targets and pathways. As a derivative of cholestane, it is likely to influence cholesterol metabolism and homeostasis. The compound may interact with enzymes involved in the biosynthesis and degradation of cholesterol, thereby modulating its levels in the body. Additionally, it may affect cellular signaling pathways related to lipid metabolism and transport .

Comparison with Similar Compounds

Alpha,beta,beta 20r 24r-ethylcholestane can be compared with other similar compounds, such as cholestane, ergostane, and campestane. These compounds share a similar steroidal structure but differ in the presence and position of functional groups. For example, cholestane lacks the ethyl groups present in this compound, while ergostane and campestane have different side chains. The uniqueness of this compound lies in its specific ethyl substitutions, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHKNPLNHLYHT-PJTCVQKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025801
Record name alpha,beta,beta 20r 24r-Ethylcholestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71117-92-5
Record name alpha,beta,beta 20r 24r-Ethylcholestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alpha,beta,beta 20r 24r-ethylcholestane
Reactant of Route 2
Alpha,beta,beta 20r 24r-ethylcholestane
Reactant of Route 3
Alpha,beta,beta 20r 24r-ethylcholestane
Reactant of Route 4
Alpha,beta,beta 20r 24r-ethylcholestane
Reactant of Route 5
Alpha,beta,beta 20r 24r-ethylcholestane
Reactant of Route 6
Alpha,beta,beta 20r 24r-ethylcholestane

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